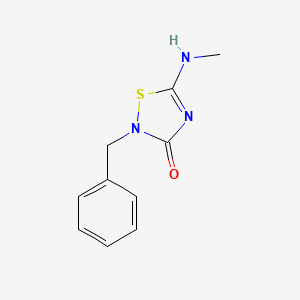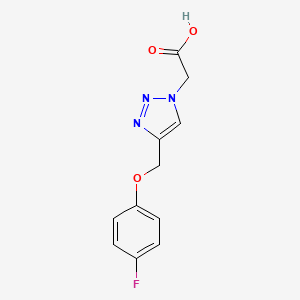
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid is a synthetic organic compound that features a triazole ring, a fluorophenoxy group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 4-fluorophenol.
Attachment of the Acetic Acid Moiety: This can be done through esterification followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Research: The compound can be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.
作用机制
The mechanism of action of 2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The acetic acid moiety can act as a hydrogen bond donor or acceptor, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
- **2-(3-Fluorobenzyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
- **2-(2-Fluorobenzyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
- **2-(Phenoxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
Uniqueness
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of the triazole ring, which can enhance its binding affinity and specificity for certain molecular targets. The fluorophenoxy group also contributes to its distinct chemical properties, such as increased lipophilicity and metabolic stability.
属性
分子式 |
C11H10FN3O3 |
|---|---|
分子量 |
251.21 g/mol |
IUPAC 名称 |
2-[4-[(4-fluorophenoxy)methyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H10FN3O3/c12-8-1-3-10(4-2-8)18-7-9-5-15(14-13-9)6-11(16)17/h1-5H,6-7H2,(H,16,17) |
InChI 键 |
BKSDLGKKTLBHNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCC2=CN(N=N2)CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



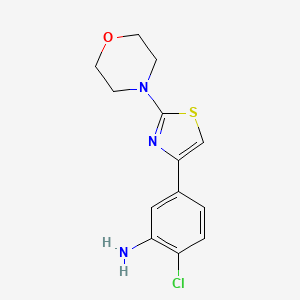
![tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)

![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
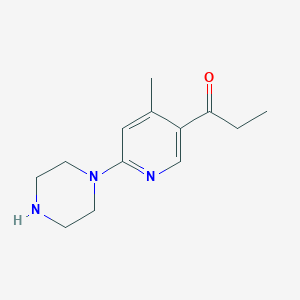
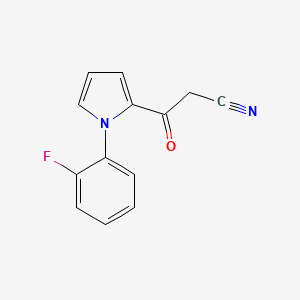
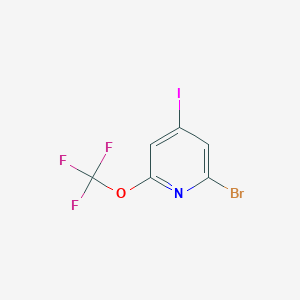
![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)

